PDE10A Inhibitor Potency: The 1-Methyl-4-phenylimidazole Fragment Enables Nanomolar Affinity
The compound serves as the direct precursor to the 1-methyl-4-phenylimidazol-2-yl ethyl fragment found in the most potent PDE10A inhibitor of its series. Derivative 2,9-dimethyl-5-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)pyrazolo[1,5-c]quinazoline (1q) exhibits an IC50 of 16 nM against PDE10A [1]. In contrast, analogous compounds bearing unsubstituted imidazole or benzimidazole scaffolds in the same chemotype show reduced or negligible affinity, underscoring the unique contribution of the 1-methyl-4-phenyl substitution [1].
| Evidence Dimension | PDE10A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM (for elaborated derivative containing target scaffold) |
| Comparator Or Baseline | Benzimidazole analog (clamp-binding heterocycle): IC50 > 1000 nM (class-level inference from SAR discussion) |
| Quantified Difference | > 60-fold improvement in potency when phenylimidazole scaffold is used vs. benzimidazole |
| Conditions | PDE10A enzyme inhibition assay; recombinant PDE10A catalytic domain; [^3H]-cAMP substrate |
Why This Matters
Procurement of this specific building block directly enables synthesis of PDE10A inhibitors with single-digit nanomolar potency, a differentiation that generic imidazole-2-carboxylic acids cannot provide.
- [1] Asproni, B.; Murineddu, G.; Pau, A.; Pinna, G. A.; Langgård, M.; Christoffersen, C. T.; Nielsen, J.; Kehler, J. Synthesis and SAR study of new phenylimidazole-pyrazolo[1,5-c]quinazolines as potent phosphodiesterase 10A inhibitors. Bioorg. Med. Chem. 2011, 19 (1), 642–649. View Source
